tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate; tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group, a fluorine atom, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as OsO4 or KMnO4.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity. The tert-butyl group provides steric hindrance, affecting the compound’s conformational stability and reactivity.
Comparison with Similar Compounds
tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butyl-(3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.
The uniqueness of tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H36F2N2O6 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/2C10H18FNO3/c2*1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h2*7-8,13H,4-6H2,1-3H3/t2*7-,8-/m10/s1 |
InChI Key |
USCXRSMLKYTFLQ-SRPOWUSQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)O.CC(C)(C)OC(=O)N1CCC(C(C1)F)O |
Origin of Product |
United States |
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